4-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolo[2,3-d]pyrimidine core, substituted with benzylpiperazine, chlorophenyl, and phenyl groups, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the benzylpiperazine, chlorophenyl, and phenyl groups through nucleophilic substitution or coupling reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as receptors and enzymes.
Chemical Biology: It serves as a tool compound to investigate cellular pathways and molecular mechanisms.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-benzhydryl-piperazin-1-yl)-5-(4-chloro-phenyl)-thieno[2,3-d]pyrimidine
- (4-benzylpiperazin-1-yl)[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl]methanone
Uniqueness
4-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrrolo[2,3-d]pyrimidine core. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C29H26ClN5 |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C29H26ClN5/c30-24-11-13-25(14-12-24)35-20-26(23-9-5-2-6-10-23)27-28(31-21-32-29(27)35)34-17-15-33(16-18-34)19-22-7-3-1-4-8-22/h1-14,20-21H,15-19H2 |
InChI Key |
WFCJLDAYXAHUFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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